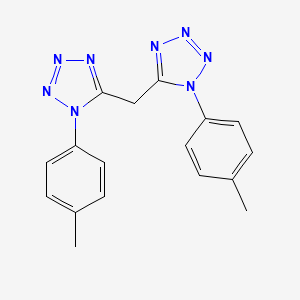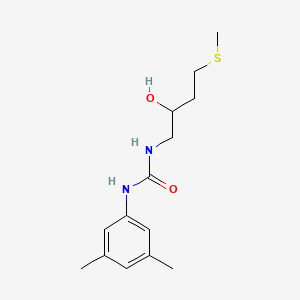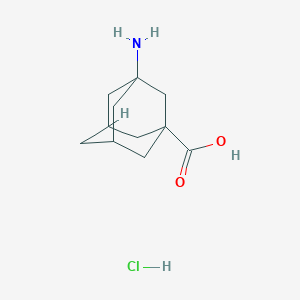
bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane” is a complex organic compound. It contains two tetrazole rings, which are five-membered rings containing four nitrogen atoms and one carbon atom. Each tetrazole ring is attached to a p-tolyl group, which is a toluene molecule with an additional functional group at the para position . The two tetrazole-p-tolyl units are then linked by a methane group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two tetrazole rings and two p-tolyl groups connected by a methane group. The tetrazole rings would contribute to the polarity of the molecule, while the p-tolyl groups would add bulkiness and hydrophobicity .Chemical Reactions Analysis
Tetrazole rings are known to participate in various chemical reactions, including substitution and addition reactions . The p-tolyl groups could also undergo reactions depending on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents on the tetrazole and p-tolyl groups .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- Tang, Wang, Xu, Wang, Wang, and Yao (1998) reported the synthesis of bis(pyrazolyl)methane by reacting pyrazole with dibromomethane and further explored its reactions with metal carbonyls to yield various complexes (Tang et al., 1998).
Sensory Applications :
- He, Hu, Liu, Guo, Xu, and Shao (2006) demonstrated that oxidized bis(indolyl)methane acts as a selective colorimetric sensor for certain ions in different solvents, highlighting its potential in sensory applications (He et al., 2006).
Coordination Chemistry and Supramolecular Frameworks :
- Manzano, Jalón, Carrión, and Durá (2016) discussed the use of bis(pyrazol‐1‐yl)(pyridin‐x‐yl)methane ligands in forming a variety of complexes with transition metals, affecting the structures of cyclic dimers and polymers (Manzano et al., 2016).
Organometallic Chemistry :
- Zhao, Tang, Wang, and Cao (2003) synthesized new bis(pyrazol‐1‐yl)methane ligands and explored their reactivity with group 6 metal carbonyls, leading to various organometallic complexes (Zhao et al., 2003).
Crystal Engineering :
- Reger, Elgin, Semeniuc, Pellechia, and Smith (2005) incorporated the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, resulting in directionally ordered dimers in solution and solid states, useful in crystal engineering (Reger et al., 2005).
Polymer Chemistry :
- Herber, Hegner, Wolters, Siris, Wrobel, Hoffmann, Lochenie, Weber, Kuckling, and Herres‐Pawlis (2017) developed new bis(pyrazolyl)methane ligands and used them to synthesize iron(II) and zinc(II) complexes, which acted as catalysts in polymerization processes (Herber et al., 2017).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-methylphenyl)-5-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c1-12-3-7-14(8-4-12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLHDWLPSDAAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)

![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2393954.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2393960.png)
![1-(4-fluorophenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393961.png)